3-Iodomethyl-1-methyl-piperidine
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Overview
Description
3-Iodomethyl-1-methyl-piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with an iodomethyl group at the third position and a methyl group at the first position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodomethyl-1-methyl-piperidine typically involves the iodination of 1-methyl-piperidine. One common method includes the reaction of 1-methyl-piperidine with iodomethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of 3-methyl-1-methyl-piperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: 3-Methyl-1-methyl-piperidine.
Scientific Research Applications
3-Iodomethyl-1-methyl-piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodomethyl-1-methyl-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodomethyl group can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, enhancing its activity.
Comparison with Similar Compounds
1-Methyl-piperidine: Lacks the iodomethyl group, resulting in different reactivity and applications.
3-Chloromethyl-1-methyl-piperidine: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties and reactivity.
3-Bromomethyl-1-methyl-piperidine: Contains a bromine atom, which also affects its reactivity and applications.
Uniqueness: 3-Iodomethyl-1-methyl-piperidine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
3-(iodomethyl)-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14IN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRCECHTCHRKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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